molecular formula C27H21N3O3S2 B2958148 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 313960-35-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2958148
M. Wt: 499.6
InChI Key: YNSHKGWIBZYEMK-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and tested them for various biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and varies based on the substituents attached to the benzothiazole ring. The structure is usually determined using techniques like IR spectroscopy, NMR spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives depend on the substituents present on the benzothiazole ring. These compounds can undergo a variety of reactions, including cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring. These properties can be analyzed using various techniques, including solubility tests, melting point determination, and spectroscopic analysis .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide and its derivatives are pivotal in the synthesis of complex heterocyclic compounds. For instance, benzothiazole- and benzimidazole-based heterocycles have been synthesized efficiently using microwave-mediated methods. These compounds serve as versatile building blocks for generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others, indicating their significance in developing pharmacologically relevant structures (Darweesh et al., 2016).

Medicinal Chemistry and Drug Design

In medicinal chemistry, benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, have been explored for their potential in drug discovery. For example, certain benzothiazole sulfonamides have been studied for their antimalarial properties against COVID-19, demonstrating the versatility of these compounds in addressing emerging health challenges (Fahim & Ismael, 2021). Additionally, benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, highlighting the therapeutic potential of these molecules in neurological disorders (Khokra et al., 2019).

Anticancer Research

Derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide have been evaluated for their anticancer activity. For instance, certain indapamide derivatives have shown proapoptotic activity against melanoma cell lines, indicating the potential use of benzothiazole derivatives in cancer treatment (Yılmaz et al., 2015).

Corrosion Inhibition

Interestingly, benzothiazole derivatives also find applications in the field of materials science, such as corrosion inhibition. Experimental and theoretical studies have demonstrated that benzothiazole derivatives can serve as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their utility beyond biomedical applications (Hu et al., 2016).

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in pharmaceuticals and industrial chemicals. Future research will likely focus on synthesizing new benzothiazole derivatives, understanding their mechanisms of action, and exploring their potential uses .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-18-14-16-19(17-15-18)35(32,33)30-23-11-5-2-8-20(23)26(31)28-22-10-4-3-9-21(22)27-29-24-12-6-7-13-25(24)34-27/h2-17,30H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSHKGWIBZYEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

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